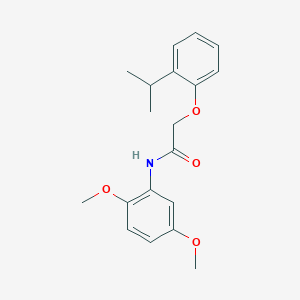

![molecular formula C17H18N2O2S B5537774 methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic aromatic compounds and incorporating various functional groups through reactions like condensation, nitration, and esterification. For instance, methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethylhexahydro-1-pyrimidinyl)methyl]-5, 5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate was synthesized by reacting formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity and versatility of synthetic routes for such compounds (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by X-ray crystallography, revealing intricate details such as molecular conformations, bond lengths, and angles. The structure often shows significant conjugation within certain moieties and a preferred orientation of functional groups, affecting the compound's overall properties and reactivity. For example, the aforementioned compound displayed disorder in a methoxycarbonyl group and a cis orientation of triazene moieties, with hexahydropyrimidine rings adopting a chair conformation (Moser, Bertolasi, & Vaughan, 2005).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

Synthesis of Heterocyclic Compounds

Methyl and phenylmethyl derivatives are employed in the synthesis of heterocyclic systems. For example, compounds have been prepared from acetoacetic esters, serving as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other structures, showcasing the chemical's utility in synthesizing complex heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Liquid Crystal Research

Research into liquid crystalline behaviors of Schiff bases bearing ester linkage as a central core has led to the synthesis of compounds displaying nematic and smectic mesophases. These findings are crucial for the development of advanced materials for electronic displays and other applications, highlighting the importance of ester-functionalized compounds in material science (Al-Obaidy, Tomi, & Abdulqader, 2021).

Pharmacology and Medicinal Chemistry

Anticonvulsant Activity

Analogues related to 4-amino-N-(1-phenylethyl)benzamide have been explored for their anticonvulsant properties. Modifications to the amino group and the phenylethyl component of the molecule can significantly impact anticonvulsant potency, illustrating the compound's potential for the development of new anticonvulsant drugs (Clark & Davenport, 1987).

Antimicrobial Activity

Derivatives synthesized for antimicrobial activity studies, such as those involving methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrate significant in vitro antimicrobial and antifungal activities. These studies contribute to the discovery of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Propiedades

IUPAC Name |

methyl 4-(2-phenylethylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-21-16(20)14-7-9-15(10-8-14)19-17(22)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNDIDOQBVAAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

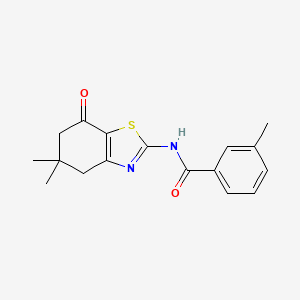

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

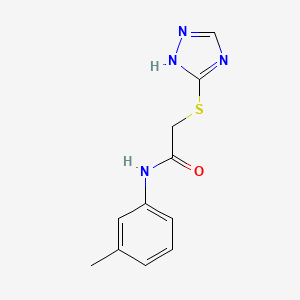

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537776.png)

![6-methyl-N-phenyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B5537784.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)